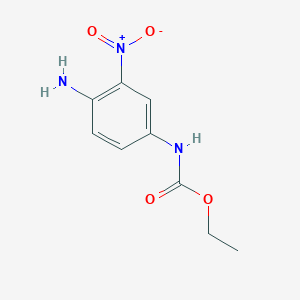

Ethyl (4-amino-3-nitrophenyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(4-amino-3-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c1-2-16-9(13)11-6-3-4-7(10)8(5-6)12(14)15/h3-5H,2,10H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLWBOYNDKAKPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Mechanisms of Ethyl 4 Amino 3 Nitrophenyl Carbamate Derivatives

Reactions of the Nitro Group: Reduction Pathways to Amino Derivatives

The reduction of the nitro group on the aromatic ring is a pivotal transformation, converting the electron-withdrawing nitro group into an electron-donating amino group, which significantly alters the chemical properties of the molecule. This conversion yields Ethyl (3,4-diaminophenyl)carbamate, a key intermediate for further synthesis, such as the creation of heterocyclic compounds or azo dyes. A variety of methods exist for this reduction, ranging from catalytic hydrogenation to the use of metallic reagents in acidic media. wikipedia.orgresearchgate.net

Catalytic hydrogenation is a widely employed method, utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel in the presence of hydrogen gas. wikipedia.orgrsc.org This method is often preferred due to its high efficiency and the clean nature of the reaction, typically yielding the desired diamine in high purity. The reaction proceeds by the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group.

Alternatively, chemical reduction methods offer a broad scope of reactivity. Reagents like iron metal in the presence of an acid (e.g., acetic acid or hydrochloric acid), tin(II) chloride in concentrated hydrochloric acid, or sodium hydrosulfite are effective for reducing aromatic nitro groups. wikipedia.orgyoutube.com These reactions are often robust and tolerant of other functional groups. For instance, the Bechamp reduction, using iron and hydrochloric acid, is a classic industrial method for producing anilines from nitroaromatics. The general mechanism involves a series of single-electron transfers from the metal to the nitro group.

More recent and milder methodologies include the use of sodium borohydride (B1222165) (NaBH4) in conjunction with transition metal complexes or reagents like tetrahydroxydiboron, which can offer greater chemoselectivity. jsynthchem.comorganic-chemistry.org

| Reagent/System | Typical Conditions | Product | Key Features |

| H₂ / Pd-C | Ethanol (B145695) or Methanol, Room Temperature, 1-5 atm H₂ | Ethyl (3,4-diaminophenyl)carbamate | High yield, clean reaction, common lab & industrial method. |

| Fe / HCl or CH₃COOH | Reflux | Ethyl (3,4-diaminophenyl)carbamate | Cost-effective, robust, classic industrial process (Bechamp reduction). |

| SnCl₂ / HCl | Concentrated HCl, often requires heating | Ethyl (3,4-diaminophenyl)carbamate | Effective laboratory method, though tin waste is a concern. |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol, Room Temperature | Ethyl (3,4-diaminophenyl)carbamate | Milder conditions, enhances reactivity of NaBH₄. jsynthchem.com |

| Na₂S₂O₄ (Sodium Hydrosulfite) | Aqueous or alcoholic solution | Ethyl (3,4-diaminophenyl)carbamate | Can be selective in the presence of other reducible groups. wikipedia.org |

Reactions of the Amino Group: Derivatization and Condensation Reactions (e.g., Schiff Bases)

The primary aromatic amino group in Ethyl (4-amino-3-nitrophenyl)carbamate is a nucleophilic center, making it susceptible to a variety of derivatization reactions. These reactions are fundamental for extending the molecular framework and introducing new functionalities.

One of the most common reactions is acylation, where the amino group reacts with acylating agents like acid chlorides or anhydrides in the presence of a base. This reaction forms an amide linkage, which can serve as a protecting group or as a precursor for more complex structures.

A characteristic reaction of primary amines is their condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. libretexts.org The reaction is typically catalyzed by acid and involves the nucleophilic attack of the amino group on the carbonyl carbon, forming a carbinolamine intermediate. This intermediate then undergoes dehydration to yield the stable imine product. libretexts.org This reaction is reversible and is often driven to completion by removing the water formed during the reaction.

The formation of a Schiff base from Ethyl (4-amino-3-nitrophenyl)carbamate introduces a C=N double bond, which can be further modified, for example, through reduction to a secondary amine or by participating in cycloaddition reactions.

General Mechanism for Schiff Base Formation:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

Dehydration: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a protonated imine (iminium ion).

Deprotonation: A base (such as water or the amine reactant) removes a proton from the nitrogen, yielding the final neutral Schiff base.

Carbamate (B1207046) Moiety Reactivity: Hydrolysis and Cleavage Mechanisms

The ethyl carbamate moiety (-NHCOOEt) can be viewed as a hybrid of an ester and an amide, and its reactivity reflects this nature. It is susceptible to cleavage through hydrolysis under both acidic and basic conditions, which removes the ethoxycarbonyl protecting group to reveal a free amino group. emerginginvestigators.orgemerginginvestigators.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the carbamate is protonated, which enhances the electrophilicity of the carbonyl carbon. A nucleophile, typically water, then attacks this activated carbon. The resulting tetrahedral intermediate subsequently breaks down, eliminating ethanol. This process forms a carbamic acid intermediate, which is inherently unstable and rapidly undergoes decarboxylation (loss of CO₂) to yield the corresponding amine, in this case, 4-amino-3-nitroaniline.

| Condition | Mechanism Summary | Intermediate | Final Products |

| Acidic (H₃O⁺) | 1. Protonation of C=O. 2. Nucleophilic attack by H₂O. 3. Elimination of ethanol. 4. Decarboxylation. | Carbamic acid | 4-amino-3-nitroaniline, Ethanol, CO₂ |

| Basic (OH⁻) | 1. Nucleophilic attack by OH⁻. 2. Formation of tetrahedral intermediate. 3. Elimination of ethoxide (EtO⁻). 4. Formation of carbamate anion, followed by decarboxylation upon workup. | Tetrahedral intermediate | 4-amino-3-nitroaniline, Ethanol, Carbonate (CO₃²⁻) |

Nucleophilic Aromatic Substitution on the Nitrophenyl Ring

While electrophilic aromatic substitution is more common for benzene (B151609) derivatives, nucleophilic aromatic substitution (SₙAr) can occur under specific conditions, namely the presence of a good leaving group and powerful electron-withdrawing groups (EWGs) positioned ortho or para to it. nih.govscribd.com

In a derivative of Ethyl (4-amino-3-nitrophenyl)carbamate, such as one containing a halogen (e.g., fluorine or chlorine) at a position ortho or para to the nitro group, SₙAr reactions are feasible. The nitro group is a strong activating group for SₙAr because it can stabilize the negative charge of the intermediate through resonance. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

The existing amino group at position 4, being an electron-donating group, would generally deactivate the ring towards nucleophilic attack. However, the powerful activating effect of the nitro group at position 3 can still enable the reaction if a suitable leaving group is present at an activated position (e.g., position 2 or 6). The outcome of such reactions is highly dependent on the specific derivative and the reaction conditions employed.

Azo Coupling Reactions for Substituted Aminophenylcarbamates

Azo coupling is a powerful reaction for synthesizing azo compounds (R-N=N-R'), which are often intensely colored and form the basis of many synthetic dyes. pbworks.comnih.gov This reaction requires an aromatic amine as a starting material, which is first converted into a diazonium salt. For this to occur with a derivative of the title compound, the nitro group must first be reduced to an amino group, as described in section 3.1, to yield Ethyl (3,4-diaminophenyl)carbamate.

The process involves two main stages:

Diazotization: One of the amino groups of Ethyl (3,4-diaminophenyl)carbamate is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). cuhk.edu.hk This converts the primary amino group into an aryldiazonium salt (-N₂⁺Cl⁻), which is a potent electrophile. wikipedia.org

Azo Coupling: The freshly prepared, and often unstable, diazonium salt is immediately reacted with a coupling component. youtube.com The coupling component is an electron-rich aromatic compound, such as a phenol (B47542), naphthol, or another aniline. wikipedia.org The diazonium salt attacks the activated aromatic ring of the coupling partner in an electrophilic aromatic substitution reaction. youtube.com Coupling with phenols is typically carried out under mild alkaline conditions, while coupling with anilines is performed in weakly acidic solutions. wikipedia.orgyoutube.com

The resulting azo compound possesses an extended conjugated system that absorbs light in the visible spectrum, giving it a characteristic color. The specific color can be tuned by changing the substituents on either aromatic ring.

Applications in Advanced Organic Synthesis

Ethyl (4-amino-3-nitrophenyl)carbamate as a Building Block for Heterocyclic Compounds

Ethyl (4-amino-3-nitrophenyl)carbamate is a versatile scaffold for the synthesis of various heterocyclic compounds, which are central to medicinal chemistry and materials science. The strategic placement of the amino, nitro, and carbamate (B1207046) groups on the phenyl ring allows for a range of chemical transformations. The core utility of this compound lies in the reactivity of the ortho-positioned amino and nitro groups.

A key synthetic strategy involves the reduction of the nitro group to a second amino group, transiently forming an ortho-phenylenediamine derivative. This diamine intermediate is highly reactive and can undergo condensation reactions with a variety of dicarbonyl compounds or their equivalents to form complex heterocyclic systems.

Potential Heterocyclic Syntheses:

Benzimidazoles: Reaction of the in situ generated diamine with aldehydes or carboxylic acids (or their derivatives) yields benzimidazoles, a privileged scaffold in drug discovery.

Quinoxalines: Condensation with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, leads to the formation of quinoxalines.

Phenazines: Reaction with catechols or other 1,2-diones can produce phenazine (B1670421) derivatives.

The presence of the ethyl carbamate group can influence the reaction's regioselectivity and the properties of the resulting heterocyclic product. For example, it can be carried through the synthesis to serve as a functional handle in the final molecule or be hydrolyzed in a subsequent step. This multi-functionality makes Ethyl (4-amino-3-nitrophenyl)carbamate a valuable starting material for creating libraries of substituted heterocyclic compounds for screening and development. nih.gov

Carbamate Derivatives as Protecting Groups for Amines and Alcohols in Complex Syntheses

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. Carbamates are one of the most widely used protecting groups for amines due to their stability and the variety of conditions available for their removal. masterorganicchemistry.com

The protective function of a carbamate stems from its electronic structure. youtube.com When an amine is converted to a carbamate, the lone pair of electrons on the nitrogen atom becomes delocalized into the adjacent carbonyl group through resonance. youtube.comorganic-chemistry.org This delocalization significantly reduces the nucleophilicity and basicity of the nitrogen, rendering it unreactive towards many electrophiles and acidic conditions. youtube.comorganic-chemistry.org

The stability of the carbamate and the conditions required for its cleavage are determined by the nature of the alkoxy group attached to the carbonyl. This allows chemists to select a protecting group that is compatible with a planned synthetic route, a concept known as orthogonal protection. masterorganicchemistry.comorganic-chemistry.org For instance, a Boc-protected amine can be deprotected in acidic media, while an Fmoc-protected amine is removed under basic conditions, allowing for selective deprotection within the same molecule. organic-chemistry.org

In the context of Ethyl (4-amino-3-nitrophenyl)carbamate, the ethyl carbamate group serves to protect the 4-amino functionality, allowing for selective reactions to be carried out at the nitro group or the aromatic ring itself.

| Protecting Group | Abbreviation | Reagent for Installation | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Strong acid (e.g., Trifluoroacetic acid, TFA) masterorganicchemistry.com |

| Carboxybenzyl | Cbz or Z | Benzyl (B1604629) chloroformate | Catalytic hydrogenation (e.g., H2, Pd/C) masterorganicchemistry.commasterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) masterorganicchemistry.com |

| Alloc | Alloc | Allyl chloroformate | Pd(0) catalysis organic-chemistry.org |

Utilization of Nitrophenyl Carbamates as Activated Urea (B33335) Building Blocks

Nitrophenyl carbamates, particularly p-nitrophenyl carbamates, are highly effective reagents for the synthesis of ureas. acs.orgnih.gov This utility arises from the fact that the nitrophenoxy group is an excellent leaving group, making the carbamate's carbonyl carbon highly electrophilic. This "activation" facilitates nucleophilic attack by amines under mild conditions to form urea linkages. mdpi.comnih.gov

The synthesis is typically a two-step, one-pot process:

An alcohol is first reacted with p-nitrophenyl chloroformate to generate an activated nitrophenyl carbonate.

The subsequent addition of an amine to this intermediate results in the displacement of the p-nitrophenoxide and the formation of the desired carbamate or, if another amine is used, a substituted urea.

A similar strategy can be applied using a pre-formed nitrophenyl carbamate. For instance, a compound like 4-nitrophenyl-N-benzylcarbamate can react with various amines to produce N-benzyl ureas. bioorganic-chemistry.comrsc.org The benzyl group can then be removed via hydrogenolysis to yield monosubstituted ureas. bioorganic-chemistry.com This method is advantageous because it avoids the direct use of hazardous reagents like phosgene (B1210022) or isocyanates. mdpi.comrsc.org

This methodology has been successfully employed for the parallel solution-phase synthesis of compound libraries containing the urea moiety. acs.orgnih.gov For example, a series of 4-nitrophenyl 2-azidoethylcarbamate derivatives have been used as activated building blocks to generate libraries of urea-containing compounds, demonstrating the robustness and versatility of this approach in combinatorial chemistry. acs.orgnih.gov

| Amine Nucleophile | Activated Carbamate | Product Type | Reported Yield Range | Reference |

|---|---|---|---|---|

| Various primary/secondary amines | 4-Nitrophenyl 2-azidoethylcarbamates | Azido Ureas | Quantitative | acs.org |

| Various diamines | N-benzyl-o-nitrophenyl carbamate | Bis-ureas | High | mdpi.com |

| Cyclohexanemethylamine | 4-Nitrophenyl-N-benzylcarbamate | Disubstituted Urea | 92% (after hydrogenolysis) | bioorganic-chemistry.com |

| Mitoxantrone derivatives | 4-Nitrophenyl 2-azidoethylcarbamates | Urea-Mitoxantrone Conjugates | 75-92% | nih.gov |

Development of Novel Linkers and Reagents Based on the (Aminonitrophenyl)carbamate Scaffold

The (aminonitrophenyl)carbamate scaffold is a valuable platform for designing novel linkers and reagents, particularly in medicinal chemistry and bioconjugation. nih.gov A "linker" is a chemical moiety that connects two or more other molecules, such as a drug and a targeting ligand in an antibody-drug conjugate (ADC). google.comgoogle.com The properties of the linker are critical for the stability and efficacy of the conjugate.

The (aminonitrophenyl)carbamate structure offers several points for modification, making it a versatile scaffold:

The Free Amino Group: This primary amine can be readily functionalized through acylation, alkylation, or sulfonylation to attach other molecules or modify the linker's properties (e.g., solubility, spacing).

The Nitro Group: The nitro group can be reduced to a second amino group, creating a diaminoaromatic system. This allows for the attachment of two different molecules or the formation of cyclic structures. The differential reactivity of the two amino groups (one acylated as a carbamate, one free) allows for selective, stepwise functionalization.

The Carbamate Moiety: The carbamate itself can serve as a stable linkage. nih.govnih.gov In some designs, particularly "self-immolative" linkers, the electronic properties of the nitrophenyl ring can be exploited to trigger cleavage of the carbamate and release of a payload molecule under specific conditions (e.g., reduction of the nitro group in a hypoxic tumor environment). google.com

This scaffold has been explored in the design of linkers for solid-phase synthesis, where molecules are built on a solid support. researchgate.net For example, a carbamate linker can be used to anchor the first building block to a resin. After the synthesis is complete, the linker is cleaved to release the final product. researchgate.net The ability to tune the electronic properties via the substituents on the phenyl ring allows for the development of linkers with tailored cleavage characteristics, enhancing the toolkit for complex molecule synthesis.

Advanced Spectroscopic Characterization and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl group protons, the aromatic protons, and the protons of the amine and carbamate (B1207046) N-H groups.

Ethyl Group: The ethyl moiety will present as a triplet for the methyl (CH₃) protons around δ 1.2-1.4 ppm and a quartet for the methylene (B1212753) (CH₂) protons around δ 4.1-4.3 ppm, resulting from coupling with each other (³JHH ≈ 7 Hz).

Aromatic Protons: The substitution pattern on the phenyl ring (amino at C4, nitro at C3, and carbamate at C1) will give rise to a complex splitting pattern. The proton at C2 (ortho to the carbamate and nitro group) is expected to be the most deshielded, appearing as a doublet. The proton at C6 (ortho to the carbamate and meta to the nitro group) would likely appear as a doublet of doublets. The proton at C5 (ortho to the amino group and meta to the carbamate) will be the most shielded and appear as a doublet.

N-H Protons: The amino (-NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration, typically in the range of δ 4-6 ppm. The carbamate (N-H) proton is also expected to be a broad singlet, likely further downfield (δ 8-10 ppm) due to the electron-withdrawing effect of the adjacent carbonyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework of the molecule.

Ethyl Group: The methyl (CH₃) carbon is expected to resonate at approximately δ 14-15 ppm, while the methylene (CH₂) carbon will be further downfield, around δ 60-62 ppm.

Carbonyl Carbon: The carbamate carbonyl carbon (C=O) is anticipated to have a chemical shift in the range of δ 153-156 ppm.

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon bearing the carbamate group (C1) would be found around δ 140-145 ppm. The carbon attached to the nitro group (C3) will be significantly deshielded. Conversely, the carbon attached to the amino group (C4) will be shielded. The remaining aromatic carbons (C2, C5, C6) will have shifts determined by the combined inductive and resonance effects of the three substituents.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Ethyl -CH₃ | ~1.3 (triplet) | ~14 |

| Ethyl -CH₂- | ~4.2 (quartet) | ~61 |

| Aromatic C-H | ~7.0 - 8.5 | ~115 - 150 |

| Amine -NH₂ | ~4.0 - 6.0 (broad) | N/A |

| Carbamate N-H | ~8.0 - 10.0 (broad) | N/A |

| Carbamate C=O | N/A | ~154 |

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule. The spectra are characterized by absorption bands corresponding to specific vibrational modes (stretching, bending, etc.) of the chemical bonds.

The IR spectrum of Ethyl (4-amino-3-nitrophenyl)carbamate is expected to display several characteristic absorption bands:

N-H Stretching: The amino (-NH₂) group will show two distinct bands for asymmetric and symmetric stretching, typically in the 3300-3500 cm⁻¹ region. The carbamate N-H stretch will appear as a single, often broad, band around 3300-3400 cm⁻¹. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.

C=O Stretching: The carbonyl (C=O) stretch of the carbamate group is a strong, prominent band typically observed in the range of 1690-1730 cm⁻¹. rsc.orgnih.gov Its exact position can be influenced by hydrogen bonding.

NO₂ Stretching: The nitro group exhibits two strong, characteristic stretching vibrations: an asymmetric stretch between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. researchgate.net

N-H Bending: The N-H bending (scissoring) vibration of the amino group usually appears in the 1590-1650 cm⁻¹ region. rsc.org

C-O Stretching: The C-O stretching vibrations of the carbamate ester are expected in the 1200-1300 cm⁻¹ region. rsc.org

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | -NH₂ (Amine) | 3300 - 3500 | Medium |

| N-H Stretch | -NH- (Carbamate) | 3300 - 3400 | Medium |

| C=O Stretch | Carbamate | 1690 - 1730 | Strong |

| N-H Bend | -NH₂ (Amine) | 1590 - 1650 | Medium-Strong |

| NO₂ Asymmetric Stretch | -NO₂ | 1500 - 1570 | Strong |

| NO₂ Symmetric Stretch | -NO₂ | 1300 - 1370 | Strong |

| C-O Stretch | Ester | 1200 - 1300 | Strong |

Mass Spectrometry Techniques (LC-MS, GC-MS, HRMS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and providing structural information through fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (HRMS) are vital for this purpose. lcms.cz

For Ethyl (4-amino-3-nitrophenyl)carbamate (C₉H₁₁N₃O₄), the expected exact mass is approximately 225.07 g/mol . HRMS would be able to confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern in MS is predictable based on the structure:

Molecular Ion Peak [M]⁺: The spectrum should show a molecular ion peak corresponding to the mass of the compound.

Loss of Ethoxy Group: A common fragmentation for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), leading to a fragment ion at [M - 45]⁺.

Loss of Ethanol (B145695): Cleavage can also occur with the loss of an ethanol molecule, resulting in an [M - 46]⁺ peak.

Decarboxylation: Loss of carbon dioxide (CO₂) from the carbamate moiety could produce a fragment at [M - 44]⁺.

Aromatic Ring Fragmentation: Further fragmentation would involve cleavages of the substituted aromatic ring, including the loss of NO or NO₂ groups.

Data from the related isomer, Ethyl (3-nitrophenyl)carbamate, shows a molecular ion peak at m/z 210, consistent with its formula, and a base peak at m/z 138, likely corresponding to the nitrophenyl moiety after loss of the carbamate portion. nih.gov This supports the expected fragmentation pathways for the target compound.

| Ion/Fragment | Proposed Structure | Expected m/z |

|---|---|---|

| [M+H]⁺ | C₉H₁₂N₃O₄⁺ | ~226.08 |

| [M]⁺ | C₉H₁₁N₃O₄⁺• | ~225.07 |

| [M - C₂H₅O]⁺ | C₇H₆N₃O₃⁺ | ~180.04 |

| [M - CO₂]⁺• | C₈H₁₁N₃O₂⁺• | ~181.08 |

| [M - NO₂]⁺ | C₉H₁₁N₂O₂⁺ | ~179.08 |

X-ray Diffraction Studies of (Nitrophenyl)carbamate Derivatives and Analogues

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid state. While the crystal structure of Ethyl (4-amino-3-nitrophenyl)carbamate itself has not been reported, analysis of closely related (nitrophenyl)carbamate derivatives provides significant insight into its likely solid-state conformation and intermolecular interactions. nih.govresearchgate.net

Studies on compounds like phenyl N-(4-nitrophenyl)carbamate reveal key structural features:

Planarity: The carbamate group [-NH-C(=O)-O-] tends to be planar or nearly planar. However, there is typically a significant twist between the plane of the carbamate group and the plane of the aromatic ring. Dihedral angles between these planes in analogues range from approximately 13° to 23°. nih.gov

Conformation: Carbamate groups can exist in cis and trans conformations, although preference for one form is often minimal. nih.gov The specific conformation adopted in the crystal is influenced by packing forces and hydrogen bonding.

The presence of both a strong donor (NH₂) and acceptor (NO₂) on the same ring, in addition to the carbamate linker, suggests a high potential for robust and directional intermolecular interactions that stabilize the crystal lattice.

| Structural Feature | Expected Observation based on Analogues | Reference |

|---|---|---|

| Carbamate Group Geometry | Essentially planar | nih.gov |

| Dihedral Angle (Aromatic Ring vs. Carbamate Plane) | 10° - 25° | nih.gov |

| Primary Intermolecular Interaction | N-H···O hydrogen bonding | nih.govmdpi.com |

| Common Packing Motifs | Chains or sheets linked by hydrogen bonds | nih.gov |

UV-Visible Spectroscopy in Reaction Monitoring and Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. wikipedia.org For a molecule like Ethyl (4-amino-3-nitrophenyl)carbamate, the spectrum is dominated by electronic transitions within the substituted aromatic ring.

The key chromophore is the 4-amino-3-nitrophenyl system. This structure contains both a strong electron-donating group (EDG), the amino (-NH₂) group, and a strong electron-withdrawing group (EWG), the nitro (-NO₂) group, attached to the same π-system. This "push-pull" configuration leads to significant electronic effects:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically intense (high molar absorptivity) and are responsible for the main absorption bands in aromatic compounds. libretexts.org

n → π* Transitions: This involves exciting an electron from a non-bonding orbital (e.g., on the oxygen of the carbonyl or nitro group, or the nitrogen of the amino group) to a π* antibonding orbital. These transitions are generally much weaker than π → π* transitions. libretexts.orglibretexts.org

Intramolecular Charge Transfer (ICT): The push-pull nature of the substituents facilitates a significant intramolecular charge-transfer transition. This ICT band is highly sensitive to solvent polarity and is often red-shifted (moves to longer wavelengths) into the visible region, potentially imparting color to the compound.

The UV-Vis spectrum is expected to show one or more strong absorption bands in the UV or near-visible range. For example, related nitrophenyl compounds are often yellow due to absorption at the blue end of the visible spectrum. emerginginvestigators.org Because the absorbance is proportional to concentration (Beer-Lambert Law), UV-Visible spectroscopy is an excellent tool for reaction monitoring. The formation or consumption of the compound can be quantitatively tracked by measuring the change in absorbance at a characteristic wavelength (λₘₐₓ) over time. emerginginvestigators.org

| Electronic Transition Type | Involved Orbitals | Expected Spectral Region | Key Features |

|---|---|---|---|

| π → π | π bonding to π antibonding | UV Region (~200-400 nm) | High intensity (large ε) |

| n → π | Non-bonding to π antibonding | UV / Visible Region (>300 nm) | Low intensity (small ε) |

| Intramolecular Charge Transfer (ICT) | HOMO (donor-rich) to LUMO (acceptor-rich) | Near UV / Visible Region | Strong, broad band; solvent-dependent |

Computational and Theoretical Chemistry Studies of Ethyl 4 Amino 3 Nitrophenyl Carbamate

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For Ethyl (4-amino-3-nitrophenyl)carbamate, DFT calculations, typically using a basis set like B3LYP/6-311G(d,p), would be employed to determine the most stable three-dimensional conformation (geometrical optimization). This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

The electronic properties derived from these calculations would include total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken charges), which offer insights into the molecule's polarity and reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron. From the HOMO and LUMO energy values, global chemical reactivity descriptors such as electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactive nature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and charge transfer (ICT). This method examines the delocalization of electron density between filled Lewis-type (donor) orbitals and empty non-Lewis-type (acceptor) orbitals. For Ethyl (4-amino-3-nitrophenyl)carbamate, NBO analysis would identify key intramolecular interactions, such as hyperconjugation between the amino or nitro groups and the phenyl ring, or within the ethyl carbamate (B1207046) moiety. The stabilization energy (E2) associated with these interactions quantifies their significance in stabilizing the molecular structure.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps predict sites for electrophilic and nucleophilic attacks. In an MEP map of Ethyl (4-amino-3-nitrophenyl)carbamate, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas prone to electrophilic attack. These are expected around the oxygen atoms of the nitro and carbamate groups. Regions of positive potential (blue) signify electron-deficient areas, such as the hydrogen atoms of the amino group, which are susceptible to nucleophilic attack.

Molecular Docking Simulations with Biochemical Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This simulation helps to understand the binding mode and estimate the binding affinity. For Ethyl (4-amino-3-nitrophenyl)carbamate, docking studies could be performed against various biochemical targets to explore its potential biological activity. The simulation would identify key interactions, like hydrogen bonds or hydrophobic interactions, between the ligand and the amino acid residues in the receptor's active site, providing insights into its mechanism of action at a molecular level.

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions

Following molecular docking, Molecular Dynamics (MD) simulations can be used to study the stability and dynamics of the ligand-protein complex over time. An MD simulation of the Ethyl (4-amino-3-nitrophenyl)carbamate-receptor complex, placed in a simulated physiological environment (e.g., a water box with ions), would reveal how the binding interactions evolve. This analysis provides a more realistic view of the complex's stability and conformational changes, which are crucial for drug design and understanding biological function.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods, particularly DFT, can accurately predict various spectroscopic parameters. For Ethyl (4-amino-3-nitrophenyl)carbamate, theoretical calculations could generate its vibrational (FT-IR and Raman) spectra. By comparing the calculated vibrational frequencies with experimental data, a precise assignment of the spectral bands can be made. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), identifying the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., n → π* or π → π*).

Biochemical Interactions and Mechanisms of Action Non Clinical Focus

Enzyme Inhibition Profiles of Carbamate (B1207046) Derivatives (e.g., Cholinesterases, Carbonic Anhydrase)

Carbamate derivatives are recognized for their potent inhibitory effects on various enzymes, most notably cholinesterases and carbonic anhydrases (CAs). nih.gov These compounds function as pseudo-irreversible or reversible inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) by carbamylating the serine residue within the active site of these enzymes. nih.govresearchgate.net This action prevents the breakdown of the neurotransmitter acetylcholine (B1216132).

Research has demonstrated that various series of carbamate derivatives act as highly effective inhibitors against human carbonic anhydrase isoforms I and II (hCA I and hCA II) and acetylcholinesterase. nih.govresearchgate.net Studies have reported inhibition constants (Kᵢ) in the nanomolar range, indicating strong binding and inhibition. For instance, one study found that for a series of carbamate derivatives, Kᵢ values ranged from 194.4 to 893.5 nM for hCA I and 103.9 to 835.7 nM for hCA II. nih.govresearchgate.net The same series of compounds showed even more potent inhibition of AChE, with Kᵢ values between 12.0 and 61.3 nM. nih.govresearchgate.net

Another study corroborated these findings, showing that different carbamate derivatives effectively inhibited hCA I and hCA II with Kᵢ values in the ranges of 4.49–5.61 nM and 4.94–7.66 nM, respectively. nih.gov The AChE inhibition by this series was exceptionally potent, with Kᵢ values reported between 0.209 and 0.291 nM. nih.govtandfonline.com These findings underscore the capacity of the carbamate scaffold to effectively target and inhibit these key enzymes at very low concentrations.

Table 1: Enzyme Inhibition Constants (Kᵢ) of Various Carbamate Derivatives

| Enzyme | Inhibition Constant (Kᵢ) Range | Source |

|---|---|---|

| Acetylcholinesterase (AChE) | 12.0–61.3 nM | nih.govresearchgate.net |

| Acetylcholinesterase (AChE) | 0.209–0.291 nM | nih.govtandfonline.com |

| Carbonic Anhydrase I (hCA I) | 194.4–893.5 nM | nih.govresearchgate.net |

| Carbonic Anhydrase I (hCA I) | 4.49–5.61 nM | nih.gov |

| Carbonic Anhydrase II (hCA II) | 103.9–835.7 nM | nih.govresearchgate.net |

| Carbonic Anhydrase II (hCA II) | 4.94–7.66 nM | nih.gov |

Molecular Targets and Binding Modes of (Nitrophenyl)carbamate Scaffolds (e.g., Covalent Bond Formation, Hydrogen Bonding)

The molecular interactions of (nitrophenyl)carbamate scaffolds are multifaceted, involving both covalent and non-covalent bonds. mdpi.com A primary class of molecular targets for these compounds is the serine hydrolase family of enzymes. nih.govacs.org Activated carbamates, including O-aryl variants, function by forming a covalent bond with the highly conserved serine nucleophile present in the active site of these enzymes. acs.org The reactivity of the carbamate, and thus its inhibitory potency, is significantly influenced by the electronic properties of its substituents. figshare.com Electron-withdrawing groups, such as the nitro group in a (nitrophenyl)carbamate, increase the electrophilicity of the carbamoyl (B1232498) carbon, promoting faster covalent bond formation with the target enzyme. figshare.com

In addition to covalent interactions, hydrogen bonding plays a critical role in the binding process. acs.orgnih.gov The carbamate functionality itself can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). acs.orgnih.gov These hydrogen bonds help to properly orient the inhibitor within the enzyme's active site before the covalent reaction occurs. Studies on methyl N-(4-nitrophenyl)carbamate have demonstrated the formation of intermolecular N—H⋯O hydrogen bonds, which link molecules into chains and confirm the hydrogen-bonding capability of this structural arrangement. nih.gov The interplay between the initial non-covalent hydrogen bonding and the subsequent irreversible covalent bonding is essential for the mechanism of action of many carbamate inhibitors. mdpi.comnih.gov

Role of Carbamate Moiety in Modulating Inter- and Intramolecular Interactions with Target Enzymes

The carbamate moiety is a crucial structural motif that dictates the interaction of these molecules with their enzymatic targets. nih.govnih.gov It has the unique ability to modulate both inter- and intramolecular interactions, which is fundamental to its biological activity. acs.orgnih.gov Due to the delocalization of nonbonded electrons from the nitrogen atom into the carbonyl group, the carbamate functionality has a planar and relatively rigid structure. acs.orgnih.gov This conformational restriction can enhance binding affinity by reducing the entropic penalty upon binding to the active site of an enzyme.

Furthermore, the carbamate group is an effective peptide bond surrogate, valued for its chemical stability and ability to participate in hydrogen bonding through its carbonyl and N-H groups. acs.orgnih.gov This allows it to mimic the interactions of a natural peptide substrate with an enzyme. In many well-known carbamate drugs, such as the cholinesterase inhibitors rivastigmine (B141) and neostigmine, the carbamate group is the key element responsible for the interaction with the target enzyme, leading to its inhibition. nih.gov By modifying the substituents on the oxygen and nitrogen termini of the carbamate, it is possible to fine-tune the molecule's stability, pharmacokinetic properties, and binding specificity for its target. nih.govresearchgate.net

Investigating Potential Antimicrobial and Antioxidant Properties (mechanistic insights)

Antimicrobial Properties: Certain molecules incorporating a nitrophenyl group have demonstrated antimicrobial activity. For example, a pleuromutilin (B8085454) derivative containing a 4-nitrophenyl-piperazin-1-yl moiety was found to have potent bactericidal effects against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism for this class of compounds involves binding to the peptidyl transferase center of the bacterial ribosome, thereby inhibiting protein synthesis. nih.gov While this is not a simple carbamate, it highlights the potential for the nitrophenyl scaffold to be incorporated into antimicrobially active agents. General mechanisms of antimicrobial action can include disruption of the cell wall or membrane, generation of oxidative stress within the bacterial cell, and interference with signal transduction pathways. nih.gov

Antioxidant Properties: Aryl carbamates have been investigated for their antioxidant potential. researchgate.net Mechanistic studies suggest that these compounds can exert a protective effect against oxidative stress by scavenging free radicals. researchgate.net Computational analysis indicates that aryl carbamates may act as effective scavengers of hydroperoxyl radicals (HOO•), particularly in aqueous environments. researchgate.net The proposed mechanism for this activity is primarily through a single electron transfer (SET) pathway. researchgate.net Furthermore, some carbamates have been shown to interact with cellular antioxidant pathways. Short-term exposure to certain carbamates can activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant and detoxification genes, thereby enhancing cellular defense against oxidative stress. nih.gov

Neuroprotective Effects in Non-Human Models (mechanistic insights)

The principal mechanism underlying the neuroprotective effects of many carbamate compounds is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govresearchgate.net These enzymes are responsible for the degradation of the neurotransmitter acetylcholine in the synaptic cleft. In neurodegenerative conditions such as Alzheimer's disease, there is a decline in cholinergic neurotransmission. Carbamate inhibitors, such as the therapeutic agent rivastigmine, act by reversibly inhibiting AChE, which leads to an increase in the concentration and duration of action of acetylcholine in the brain. researchgate.net This enhancement of cholinergic function is believed to help ameliorate some of the cognitive symptoms associated with the disease, providing a neuroprotective effect by compensating for the loss of cholinergic neurons.

DNA Alkylating Agent Mechanisms of Action (for related carbamates)

Certain carbamate-containing compounds function as DNA alkylating agents, a mechanism often exploited in cancer chemotherapy. nih.govnih.gov Alkylating agents are highly reactive molecules that covalently attach alkyl groups to nucleophilic sites on DNA bases. youtube.com This DNA damage can disrupt DNA replication and transcription, ultimately leading to cell death (apoptosis), an effect that is most pronounced in rapidly dividing cancer cells. nih.govyoutube.com

A notable example is the anticancer drug Mitomycin C, which contains a carbamate moiety that is critical to its mechanism. nih.gov Following enzymatic reduction in the cell, the molecule becomes activated. After an initial alkylation of DNA, the carbamate group is eliminated, which facilitates a second alkylation event, resulting in a highly cytotoxic interstrand DNA cross-link. nih.govnih.gov Additionally, 4-nitrobenzyl carbamates have been designed as triggers for bioreductive drugs. researchgate.net The nitro group can be reduced by cellular enzymes, such as nitroreductases, to a hydroxylamine (B1172632). researchgate.net This intermediate is unstable and fragments, releasing a potent alkylating agent or other toxin that can then damage DNA. researchgate.net

Selective Inhibition of Enzyme Isoforms in Non-Human Systems

The carbamate scaffold offers significant flexibility for designing inhibitors with high selectivity for specific enzyme isoforms. This is crucial for developing therapeutic agents with improved efficacy and reduced side effects. For instance, considerable research has focused on developing carbamates that can selectively inhibit butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), which may be beneficial in later stages of Alzheimer's disease. mdpi.com By modifying the structure of sulfonamide-based carbamates, researchers have achieved high selectivity, with some compounds showing a selectivity index for BChE over AChE as high as 34. mdpi.com This selectivity is achieved by designing molecules that exploit subtle differences in the size and shape of the active site gorges of the two enzyme isoforms. nih.gov

This principle of selective inhibition extends to other enzyme families as well. The broad class of mammalian serine hydrolases, which comprises over 200 enzymes, can be selectively targeted by carbamates. nih.govacs.org By systematically altering the carbamate structure, inhibitors have been developed that show high selectivity for specific serine hydrolases, such as monoacylglycerol lipase (B570770) (MAGL), while avoiding off-target enzymes. nih.govfigshare.com The development of versatile chemical platforms, like N-hydroxyhydantoin (NHH) carbamates, allows for modifications that can optimize both the potency and the selectivity of the inhibitor for a desired enzyme isoform. researchgate.net

Structure Activity Relationship Sar and Analogue Studies

Impact of Substituent Modifications on Biological Activity (e.g., Nitro vs. Amino, Ethyl vs. Methyl)

Modifications to the substituents on the core structure of Ethyl (4-amino-3-nitrophenyl)carbamate can lead to significant changes in its pharmacological profile.

Nitro vs. Amino Substitution: The nitro group (–NO₂) is a potent electron-withdrawing group that significantly influences the electronic properties of the entire molecule. Its presence can be considered both a pharmacophore and a potential toxicophore. The biological activity of many nitroaromatic compounds depends on the enzymatic reduction of the nitro group to form nitroso and hydroxylamine (B1172632) intermediates, which can react with biomolecules. In some cases, full reduction to an amino group (–NH₂) is required for a specific biological effect.

Conversely, replacing the nitro group with an amino group would drastically alter the molecule's properties. An amino group is electron-donating, which would increase the electron density of the aromatic ring and change its reactivity and potential for intermolecular interactions. A compound with two amino groups (a diamino derivative) would have a significantly different biological profile compared to the amino-nitro version, likely affecting its target affinity and metabolic pathway.

Ethyl vs. Methyl Carbamate (B1207046): The alkyl group on the carbamate ester plays a crucial role in determining the compound's pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability. Altering the ethyl group to a smaller methyl group can have profound biological consequences.

For instance, studies comparing simple alkyl carbamates have shown distinct toxicological profiles. Ethyl carbamate, also known as urethane (B1682113), is recognized as a multipotential carcinogen that can cause severe myelotoxicity (toxicity to the bone marrow). In contrast, studies on methyl carbamate under similar conditions showed no such alterations in immunological parameters, indicating a significant difference in biological impact based on a single methylene (B1212753) unit. This suggests that the ethyl group may be metabolized to reactive intermediates, like vinyl carbamate, which is not possible for the methyl analogue.

Table 1: Comparative Impact of Key Substituent Modifications

| Modification | Original: Ethyl (4-amino-3-nitrophenyl)carbamate | Analogue | Anticipated Impact on Properties |

|---|---|---|---|

| Nitro vs. Amino | Contains electron-withdrawing nitro group. Activity may depend on metabolic reduction. | Hypothetical 3,4-diaminophenyl carbamate. | Increases electron density on the ring, alters basicity, changes hydrogen bonding patterns, and modifies metabolic fate. |

| Ethyl vs. Methyl | Ethyl ester group. | Methyl (4-amino-3-nitrophenyl)carbamate. | Decreases lipophilicity, potentially altering solubility and membrane permeability. May exhibit a different toxicological profile, avoiding metabolic pathways specific to the ethyl group. |

Regioisomeric Effects on Chemical Reactivity and Biochemical Interactions

Regioisomerism—the different spatial arrangement of substituents on the phenyl ring—is critical to the function of Ethyl (4-amino-3-nitrophenyl)carbamate. In the specified compound, the amino group is para (position 4) to the carbamate, while the nitro group is meta (position 3) to the carbamate and ortho to the amino group.

This specific arrangement creates a unique electronic environment:

Reactivity of the Amino Group: The basicity of the amino group is significantly reduced by the strong electron-withdrawing effects of the adjacent (ortho) nitro group. This is due to both the inductive effect (-I) and the mesomeric or resonance effect (-M). If the nitro group were moved to the meta position relative to the amino group, its electron-withdrawing influence would be weaker (acting primarily through the -I effect), making the amino group more basic. doubtnut.comdoubtnut.comstackexchange.comquora.com

Intramolecular Interactions: The ortho-positioning of the amino and nitro groups allows for the possibility of intramolecular hydrogen bonding, which can restrict the conformation of the molecule and influence its planarity. This conformational rigidity can be a key factor in how the molecule fits into the binding site of a biological target.

Biochemical Interactions: A regioisomer, such as Ethyl (3-amino-4-nitrophenyl)carbamate, would present a different face to a receptor or enzyme. The pattern of hydrogen bond donors and acceptors would be altered, and the dipole moment of the molecule would shift, likely leading to a completely different or absent biological activity. Studies on other substituted phenols and anilines have demonstrated that regioisomers can have vastly different chemical reactivities and stabilities, which translates to distinct biochemical behaviors. doubtnut.comdoubtnut.com For example, the electrochemical oxidation mechanisms of ortho- and para-aminophenols differ, with the ortho isomer favoring dimerization and the para isomer undergoing hydrolysis, highlighting how substituent placement dictates chemical fate.

Comparison with Structurally Similar Carbamate Compounds (e.g., Thiocarbamates, Urea (B33335) Derivatives)

The biological activity of Ethyl (4-amino-3-nitrophenyl)carbamate can be contextualized by comparing its core carbamate structure to related functional groups like thiocarbamates and ureas.

Thiocarbamates: These are sulfur analogues of carbamates where one or both oxygen atoms are replaced by sulfur. ucanr.edu This substitution significantly alters the geometry, polarity, and hydrogen-bonding capacity of the functional group. Replacing the carbonyl oxygen (C=O) with a thiocarbonyl (C=S) generally reduces the ability to act as a hydrogen bond acceptor. This change can drastically reduce or alter the biological activity if that interaction is critical for binding to a target. However, in some contexts, thiocarbamates have shown potent inhibitory activity, occasionally surpassing their carbamate counterparts. nih.gov

Urea Derivatives: Ureas feature a central carbonyl group bonded to two nitrogen atoms. Compared to a carbamate, which has one nitrogen and one oxygen attached to the carbonyl, a urea derivative has an additional N-H bond, making it a more effective hydrogen bond donor. nih.govacs.org This can lead to stronger intermolecular interactions and different self-assembly properties. In structure-activity studies, the switch from a carbamate to a urea (or vice versa) often leads to a sharp change in biological effect. For instance, in one study on anti-tuberculosis agents, replacing a carbamate moiety with an unmodified urea was found to be crucial for activity, while the carbamate analogue showed a significant drop in potency. nih.gov In another study, aryl carbamates displayed anti-proliferative effects while structurally similar aryl ureas were inactive.

Table 2: Comparison of Carbamate, Thiocarbamate, and Urea Functional Groups

| Functional Group | General Structure | Key Structural Differences | Impact on Biochemical Properties |

|---|---|---|---|

| Carbamate | R-O-C(=O)-NR'R'' | Amide-ester hybrid. Contains one N-H bond (if R'=H) for H-bonding donation and a C=O for acceptance. | Good chemical and metabolic stability. Acts as a peptide bond mimic. Can modulate cell permeability. nih.govnih.gov |

| Thiocarbamate | R-O-C(=S)-NR'R'' or R-S-C(=O)-NR'R'' | Sulfur replaces one oxygen. C=S is a weaker H-bond acceptor than C=O. Different bond lengths and angles. | Altered polarity and electronic distribution. Biological activity is highly context-dependent and can differ significantly from carbamates. ucanr.edunih.gov |

| Urea | R'R''N-C(=O)-NR'''R'''' | Contains two nitrogen atoms bonded to the carbonyl. Has an additional N-H bond (if R', R'''=H) for H-bond donation. | Excellent hydrogen bonding capability, often leading to stronger target interactions or different physical properties (e.g., solubility). nih.govrsc.org |

Design Principles for Modulating Pharmacological Effects Based on Carbamate Structure

The carbamate moiety is a versatile scaffold in medicinal chemistry, and several design principles can be applied to modulate the pharmacological effects of compounds like Ethyl (4-amino-3-nitrophenyl)carbamate. nih.govscribd.comnoaa.govacs.org

Tuning Stability and Function as a Prodrug: Carbamates generally exhibit good chemical and proteolytic stability, often greater than that of esters. nih.govnih.gov This stability can be fine-tuned by modifying the substituents. For instance, electron-withdrawing groups on the phenyl ring can make the carbamate more susceptible to hydrolysis. This feature allows carbamates to be designed as stable drugs or as prodrugs that release an active amine or alcohol at a controlled rate within the body. nih.govnih.gov

Optimizing Target Interactions: The carbamate group can engage in hydrogen bonding, with the N-H group acting as a donor and the carbonyl oxygen as an acceptor. acs.org Modifying the substituents on either the nitrogen or oxygen side of the carbamate can enhance or diminish these interactions, thereby optimizing the compound's affinity and selectivity for its biological target.

Controlling Conformation: The C–N bond in a carbamate has partial double-bond character, which restricts rotation and can lead to the existence of syn and anti rotamers. nih.gov This conformational constraint can be exploited to lock the molecule into a specific three-dimensional shape that is optimal for binding to a target. The energy barrier for this rotation can be influenced by the electronic nature of the substituents, providing another handle for molecular design.

Future Perspectives and Emerging Research Areas

Exploration of Novel Synthetic Pathways for Complex Carbamate (B1207046) Derivatives

The future synthesis of complex derivatives of Ethyl (4-amino-3-nitrophenyl)carbamate will likely move beyond traditional methods to embrace more efficient, sustainable, and versatile strategies. While classical procedures for carbamate synthesis often rely on hazardous reagents like phosgene (B1210022), modern methodologies are shifting towards safer and greener alternatives. researchgate.net

One promising approach is the reductive carbonylation of aromatic nitro compounds . nih.gov This method could theoretically allow for the direct conversion of dinitroaromatic precursors to (aminonitrophenyl)carbamates in a single step, offering an elegant and efficient pathway. Further research is needed to optimize catalysts and reaction conditions for high selectivity and yield for this specific substitution pattern.

Emerging synthetic technologies are also poised to revolutionize the creation of complex carbamate libraries.

Flow Chemistry: Continuous-flow systems offer precise control over reaction parameters, enabling rapid optimization and safer handling of reactive intermediates, which is particularly relevant for nitrated compounds. researchgate.net

Catalytic Systems: The development of novel nickel-based or other transition-metal catalysts could enable dehydrative urethane (B1682113) formation from carbon dioxide, an amine, and an alcohol, providing a more sustainable route. nih.gov

Solid-Phase Synthesis: Adapting solid-phase synthesis techniques would allow for the high-throughput, combinatorial creation of a diverse library of (aminonitrophenyl)carbamate derivatives for screening purposes. nih.gov

These advanced methods will facilitate the exploration of structure-activity relationships by enabling the synthesis of derivatives with diverse substituents on the carbamate and the aromatic ring.

| Synthetic Approach | Description | Potential Advantage for (Aminonitrophenyl)carbamates |

| Reductive Carbonylation | Direct conversion of a nitro group to a carbamate using carbon monoxide and an alcohol. nih.gov | Potentially simplifies the synthetic route from readily available dinitroaromatic precursors. |

| Flow Chemistry Synthesis | Reactions are conducted in a continuous stream rather than a batch, allowing for enhanced safety and control. researchgate.net | Improved safety for nitration reactions and handling of potentially energetic intermediates. |

| CO2-Based Methods | Utilizes carbon dioxide as a C1 source for carbamate formation, often with catalytic activation. nih.gov | Greener and more sustainable alternative to phosgene-based reagents. |

| Combinatorial Solid-Phase Synthesis | Building molecules on a solid resin support to rapidly generate a large library of analogues. nih.gov | Facilitates rapid generation of derivatives for structure-activity relationship (SAR) studies. |

Advanced Computational Approaches for Predictive Modeling of (Aminonitrophenyl)carbamate Interactions

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of bioactive molecules. For (aminonitrophenyl)carbamate derivatives, advanced computational approaches can provide profound insights into their interactions with biological targets, guiding the design of more potent and selective compounds.

Molecular docking simulations can be used to predict the binding orientation of these carbamates within the active site of a target protein. nih.govresearchgate.net For instance, modeling could reveal how the nitro and amino groups form specific hydrogen bonds or how the ethyl carbamate moiety occupies hydrophobic pockets, thereby explaining the molecule's inhibitory mechanism.

Beyond static docking, molecular dynamics (MD) simulations can provide a dynamic picture of how the ligand and protein interact over time, revealing conformational changes and the stability of the binding complex. researchgate.net This can be crucial for understanding the nuanced differences in activity between various derivatives.

Furthermore, the integration of machine learning (ML) and artificial intelligence (AI) represents a significant frontier. ML models can be trained on existing data from carbamate and nitroaromatic compounds to predict the bioactivity, toxicity, and pharmacokinetic properties of novel, untested (aminonitrophenyl)carbamate derivatives. This predictive power can drastically reduce the time and cost associated with synthesizing and screening new compounds.

| Computational Technique | Application to (Aminonitrophenyl)carbamates | Anticipated Outcome |

| Molecular Docking | Predicting the preferred binding mode and affinity of derivatives to a specific protein target. nih.govresearchgate.net | Identification of key interactions (e.g., hydrogen bonds involving the nitro group) that drive binding. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand-protein complex in a biological environment. researchgate.net | Assessment of binding stability and identification of conformational changes upon binding. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the electronic details of bond-making and bond-breaking if the compound acts as a covalent inhibitor. | Elucidation of the precise chemical mechanism of covalent modification of a target. |

| Machine Learning (ML) Models | Training algorithms to predict biological activity or toxicity based on molecular structure. | Rapid virtual screening of large libraries to prioritize candidates for synthesis. |

Identification of New Non-Human Biochemical Targets and Pathways

While much research on bioactive compounds focuses on human health, a significant emerging area is the identification of novel targets in non-human organisms. Carbamate and nitroaromatic compounds are already known to have broad applications as pesticides, herbicides, and antimicrobial agents, indicating their potent effects on non-human biological systems. nih.govnih.govscielo.br

Future research could focus on identifying the specific biochemical pathways in pathogens or pests that are disrupted by Ethyl (4-amino-3-nitrophenyl)carbamate and its derivatives. The nitro group is a key pharmacophore that can be bioreduced within microbial cells to produce toxic reactive nitrogen species, which can damage DNA and other macromolecules. nih.govscielo.br This mechanism makes nitroaromatics effective against a range of bacteria and protozoa. scielo.br

Potential non-human targets for exploration include:

Essential Bacterial Enzymes: Exploring the inhibition of enzymes unique to pathogenic bacteria, such as those involved in cell wall synthesis or specific metabolic pathways, could lead to new antibiotics. Bacteria have shown the ability to evolve pathways to biodegrade nitroaromatic compounds, and these unique enzymes could themselves be targets for inhibition. nih.gov

Fungal Processes: Investigating the disruption of fungal cell membrane integrity or key signaling pathways could yield novel antifungal agents for agriculture or to combat plant pathogens.

Parasitic Protozoa Metabolism: Many antiprotozoal drugs are nitroaromatics. scielo.br Identifying unique metabolic enzymes in parasites like Leishmania or Trypanosoma that are susceptible to inhibition by (aminonitrophenyl)carbamates is a promising research direction.

| Organism Class | Potential Biochemical Target/Pathway | Potential Application |

| Pathogenic Bacteria | Nitroreductase enzymes, DNA gyrase, cell wall biosynthesis. nih.govnih.gov | Novel antibacterial agents. |

| Fungi | Chitin synthase, ergosterol (B1671047) biosynthesis. | Agricultural fungicides. |

| Parasitic Protozoa | Trypanothione reductase, unique glycolytic enzymes. scielo.br | New antiprotozoal drugs. |

| Agricultural Pests | Acetylcholinesterase, octopamine (B1677172) receptors. nih.gov | Next-generation pesticides. |

Strategic Design of Next-Generation (Aminonitrophenyl)carbamate-Based Chemical Probes and Reagents

Beyond therapeutic applications, small molecules are invaluable as chemical probes to study biological processes. The strategic design of derivatives of Ethyl (4-amino-3-nitrophenyl)carbamate can lead to powerful next-generation reagents for chemical biology.

One of the most exciting frontiers is the development of activity-based probes (ABPs) . By incorporating a reactive group and a reporter tag (like a fluorophore or a biotin (B1667282) handle), an (aminonitrophenyl)carbamate scaffold can be converted into a tool that covalently labels a specific target enzyme in a complex biological sample. nih.gov This allows for the direct identification of the compound's molecular target and the assessment of its engagement in living systems. The carbamate moiety itself can act as a covalent modifier for certain enzymes, such as serine hydrolases. nih.gov

Another emerging area is the creation of imaging agents . By attaching a positron-emitting isotope (like carbon-11) or a fluorescent dye, these compounds could be transformed into probes for Positron Emission Tomography (PET) or fluorescence microscopy. mdpi.com Such probes would enable researchers to visualize the distribution of the compound and its target in real-time within cells or whole organisms.

Finally, the incorporation of "click chemistry" handles, such as an azide (B81097) or alkyne group, would create versatile chemical reagents. nih.gov These functionalized probes can be used to pull down their binding partners from cell lysates, providing a powerful method for target identification and validation. nih.gov

| Probe/Reagent Type | Design Strategy | Research Application |

| Activity-Based Probe (ABP) | Incorporate a reporter tag (e.g., biotin) and a reactive group to covalently label the target enzyme. nih.gov | Target identification and validation; measuring enzyme activity in complex proteomes. |

| PET Imaging Agent | Radiolabel the molecule with a positron-emitting isotope such as 11C. mdpi.com | Non-invasive, real-time visualization of target engagement and distribution in vivo. |

| Fluorescence Probe | Conjugate a fluorophore to the (aminonitrophenyl)carbamate scaffold. | High-resolution imaging of target localization within cells and tissues via microscopy. |

| "Click Chemistry" Reagent | Introduce a bioorthogonal handle (e.g., alkyne or azide) for subsequent chemical ligation. nih.gov | Affinity-based protein profiling and pull-down experiments to identify binding partners. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl (4-amino-3-nitrophenyl)carbamate, and how can reaction conditions influence yield?

- The synthesis typically involves coupling ethyl chloroformate with a substituted aromatic amine. Key parameters include solvent selection (e.g., 1,4-dioxane), reaction temperature (room temperature), and stoichiometric control to avoid side reactions. For example, a similar carbamate synthesis achieved 82% yield by stirring overnight under light protection and using diethyl ether for precipitation . Characterization via -NMR and -NMR is critical to confirm structural integrity.

Q. Which analytical methods are validated for quantifying Ethyl (4-amino-3-nitrophenyl)carbamate in complex matrices?

- Gas chromatography-mass spectrometry (GC-MS) with selected-ion monitoring (SIM) and isotopically labeled internal standards is widely used for carbamate analysis, achieving precision with relative standard deviations (RSD) <9% . High-performance liquid chromatography (HPLC) with fluorescence detection, using pre-column derivatization (e.g., 9-xanthydrol), can also achieve sensitivities in the µg/kg range .

Q. How should Ethyl (4-amino-3-nitrophenyl)carbamate be stored to ensure long-term stability?

- Storage at -20°C in airtight containers is recommended to prevent degradation. Stability studies on related carbamates indicate ≥5-year integrity under these conditions, with minimal loss of purity .

Advanced Research Questions

Q. What metabolic pathways are implicated in the bioactivation of Ethyl (4-amino-3-nitrophenyl)carbamate, and how do they compare to ethyl carbamate?

- While not directly studied for this compound, ethyl carbamate is metabolized by CYP2E1 into reactive intermediates like vinyl carbamate, which form DNA adducts (e.g., 1,N6-ethenoadenosine). Human liver microsomal studies suggest similar pathways may apply, necessitating enzymatic assays to confirm metabolite profiles .

Q. How can researchers resolve discrepancies in analytical precision when quantifying carbamate derivatives?

- Inter-laboratory validation (e.g., AOAC International protocols) and adherence to standardized methods (e.g., European Commission wine analysis protocols) minimize variability. For example, intra-day RSD for ethyl carbamate can reach 6.72%, highlighting the need for rigorous calibration and internal standards .

Q. What experimental strategies mitigate the carcinogenic risks associated with handling Ethyl (4-amino-3-nitrophenyl)carbamate?

- Although classified as Group 2B (possibly carcinogenic) by IARC, risk mitigation includes using fume hoods, personal protective equipment (PPE), and monitoring workplace exposure via blood GC-MS analysis . Substituting less hazardous solvents during synthesis (e.g., avoiding chloroformates where possible) further reduces risks .

Q. How do structural modifications (e.g., nitro/amino groups) influence the reactivity and analytical detection limits of aromatic carbamates?

- The electron-withdrawing nitro group enhances stability but may reduce solubility, requiring polar aprotic solvents (e.g., DMSO) for HPLC analysis. Fluorescence tagging of the amino group improves detection sensitivity, as demonstrated in methods achieving sub-ppm detection limits .

Methodological Considerations

- Synthesis Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH to prevent premature hydrolysis of the carbamate group .

- Data Validation : Use collaborative trials to validate GC-MS or HPLC protocols, ensuring alignment with regulatory standards (e.g., Codex Alimentarius) .

- Metabolic Studies : Employ human liver microsomes and NADPH cofactors to identify CYP-mediated metabolites, followed by LC-MS/MS for structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.